N-Isopropylbenzylamine

Catalog No.
S567131
CAS No.
102-97-6
M.F
C10H15N
M. Wt
149.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Isopropylbenzylamine

CAS Number

102-97-6

Product Name

N-Isopropylbenzylamine

IUPAC Name

N-benzylpropan-2-amine

Molecular Formula

C10H15N

Molecular Weight

149.23 g/mol

InChI

InChI=1S/C10H15N/c1-9(2)11-8-10-6-4-3-5-7-10/h3-7,9,11H,8H2,1-2H3

InChI Key

LYBKPDDZTNUNNM-UHFFFAOYSA-N

SMILES

CC(C)NCC1=CC=CC=C1

Synonyms

N-benzyl-N-isopropylamine, N-benzylisopropylamine, N-isopropylbenzylamine

Canonical SMILES

CC(C)NCC1=CC=CC=C1

N-Isopropylbenzylamine is an organic compound with the chemical formula C10H15NC_{10}H_{15}N and a molecular weight of approximately 149.24 g/mol. It is a structural isomer of methamphetamine, sharing similar physical properties but differing in its chemical behavior and potential effects. This compound has garnered attention for its illicit use as a substitute or adulterant in methamphetamine production, particularly noted in reports from the Drug Enforcement Administration during the late 2000s .

Typical of amines. It can undergo:

  • Reductive Amination: Synthesized from benzylamine and acetone, this process involves the reaction of an amine with a ketone or aldehyde in the presence of a reducing agent .
  • Oxidation: It can be oxidized to form nitrones or other nitrogen-containing compounds, often mediated by hydrogen peroxide or other oxidizing agents .

The compound is also known to form explosive mixtures with air when subjected to intense heating, indicating its reactivity under certain conditions .

Recent studies have highlighted the biological activity of N-isopropylbenzylamine, particularly its neurotoxic effects. In vitro experiments have shown that it induces cell death in neuronal cell lines by increasing intracellular nitric oxide levels through the activation of neuronal nitric oxide synthase . The compound has been linked to side effects such as headaches and confusion among users, although its addictive potential remains unclear compared to methamphetamine .

The synthesis of N-isopropylbenzylamine can be achieved through several methods:

  • Reductive Amination: Combining benzylamine with acetone in the presence of a reducing agent.
  • Reduction of N-Isopropylbenzamide: This method involves reducing the corresponding amide to yield the amine product .
  • Direct Alkylation: In some cases, alkylation reactions may be employed to introduce the isopropyl group onto benzylamine.

These methods highlight its role as an intermediate in organic synthesis and pharmaceutical applications.

Studies investigating the interactions of N-isopropylbenzylamine have focused on its neurotoxic effects and potential for abuse. Research indicates that it can produce conditioned place preference in animal models, suggesting some level of reinforcing properties similar to methamphetamine but at reduced efficacy . In vitro studies have demonstrated that it increases nitric oxide production, which correlates with observed cytotoxic effects on neuronal cells .

N-Isopropylbenzylamine shares structural similarities with several other compounds, particularly those related to amphetamines. Below is a comparison highlighting its uniqueness:

CompoundChemical FormulaKey Characteristics
MethamphetamineC10H15NC_{10}H_{15}NPotent stimulant; high abuse potential; significant addiction risk
BenzylamineC7H9NC_{7}H_{9}NUsed as an intermediate; less potent than N-isopropylbenzylamine
N-IsopropylamphetamineC11H17NC_{11}H_{17}NStructural analog; more potent stimulant properties
N,N-DimethylbenzylamineC10H15NC_{10}H_{15}NSimilar structure; used in pharmaceuticals but less toxic

N-Isopropylbenzylamine's unique position arises from its use as an adulterant and its neurotoxic profile, distinguishing it from other compounds that may not exhibit similar levels of toxicity or illicit use.

XLogP3

2.3

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

149.120449483 g/mol

Monoisotopic Mass

149.120449483 g/mol

Boiling Point

200.0 °C

Heavy Atom Count

11

LogP

1.83 (LogP)

UNII

67SYC92FNS

GHS Hazard Statements

Aggregated GHS information provided by 49 companies from 7 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 49 companies. For more detailed information, please visit ECHA C&L website;
Of the 6 notification(s) provided by 48 of 49 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.92%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

102-97-6

Wikipedia

Isopropylbenzylamine

General Manufacturing Information

Benzenemethanamine, N-(1-methylethyl)-: ACTIVE

Dates

Modify: 2023-08-15

Sanderson, R.M. Identification of N-methylbenzylamine hydrochloride, N-ethylbenzylamine hydrochloride, and N-isopropylbenzylamine hydrochloride. Microgram J. 6(1-2), 36-45 (2008).

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